molecular formula C11H6Cl3N3O B6135377 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile

Número de catálogo B6135377
Peso molecular: 302.5 g/mol
Clave InChI: PMRCKYQHCFYIPW-TWGQIWQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, also known as TCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TCB is a member of the benzimidazole family and is a highly potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B).

Mecanismo De Acción

The mechanism of action of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, leading to the attenuation of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile enhances insulin signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have significant biochemical and physiological effects in various studies. In animal models, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to reduce body weight and improve liver function in obese mice.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its high potency and selectivity for PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to have minimal off-target effects, making it a valuable tool for studying the role of PTP1B in various physiological processes.
One of the limitations of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is its low solubility in aqueous solutions, which can make it challenging to administer in in vivo studies. However, various formulations and delivery methods have been developed to overcome this limitation.

Direcciones Futuras

There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. One area of focus is the development of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile as a therapeutic agent for diabetes and obesity. Further studies are needed to determine the efficacy and safety of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.
Another area of focus is the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in cancer research. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in human subjects.
In addition, the development of new formulations and delivery methods for 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile could improve its solubility and bioavailability, making it a more effective tool for studying the role of PTP1B in various physiological processes.
Conclusion
In conclusion, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, making it a potential therapeutic agent for the treatment of diabetes, obesity, and cancer. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile, including the development of new formulations and delivery methods and the study of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile in human subjects.

Métodos De Síntesis

The synthesis of 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile involves a multistep process that starts with the reaction of 4,4,4-trichloro-3-oxobutanenitrile with o-phenylenediamine to form 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.

Aplicaciones Científicas De Investigación

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including cancer research, diabetes, and obesity. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile can enhance insulin sensitivity and improve glucose uptake, making it a potential therapeutic agent for the treatment of diabetes and obesity.
In cancer research, 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B. 4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Propiedades

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3N3O/c12-11(13,14)9(18)6(5-15)10-16-7-3-1-2-4-8(7)17-10/h1-4,18H,(H,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRCKYQHCFYIPW-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C(Cl)(Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C(Cl)(Cl)Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323783
Record name (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4,4-trichloro-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile

CAS RN

424805-09-4
Record name (Z)-2-(1H-benzimidazol-2-yl)-4,4,4-trichloro-3-hydroxybut-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.